molecular formula C19H21N3O3S B300756 2-[(3-butoxybenzoyl)carbamothioylamino]benzamide

2-[(3-butoxybenzoyl)carbamothioylamino]benzamide

Cat. No.: B300756
M. Wt: 371.5 g/mol
InChI Key: FXLDLMDXJLDKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-butoxybenzoyl)carbamothioylamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butoxy group, a carbamoylphenyl group, and a carbamothioyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-butoxybenzoyl)carbamothioylamino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the butoxy group and the carbamoylphenyl group. The final step involves the addition of the carbamothioyl group under controlled conditions. Common reagents used in these reactions include butyl alcohol, carbamoyl chloride, and thiourea.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-butoxybenzoyl)carbamothioylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3-butoxybenzoyl)carbamothioylamino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-butoxybenzoyl)carbamothioylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-[(2-chlorophenyl)carbamothioyl]benzamide
  • 3-butoxy-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Comparison

Compared to similar compounds, 2-[(3-butoxybenzoyl)carbamothioylamino]benzamide is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specialized applications.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(3-butoxybenzoyl)carbamothioylamino]benzamide

InChI

InChI=1S/C19H21N3O3S/c1-2-3-11-25-14-8-6-7-13(12-14)18(24)22-19(26)21-16-10-5-4-9-15(16)17(20)23/h4-10,12H,2-3,11H2,1H3,(H2,20,23)(H2,21,22,24,26)

InChI Key

FXLDLMDXJLDKIE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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